(R)-1-Boc-2-Butyl-piperazine
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Overview
Description
®-1-Boc-2-Butyl-piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The ®-1-Boc-2-Butyl-piperazine compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, and a butyl group attached to the second nitrogen atom in the piperazine ring
Scientific Research Applications
Chemistry: ®-1-Boc-2-Butyl-piperazine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, ®-1-Boc-2-Butyl-piperazine is used to study the structure-activity relationships of piperazine derivatives. It is also employed in the development of new drugs targeting various biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. It is investigated for its potential to modulate biological targets such as receptors and enzymes.
Industry: In the industrial sector, ®-1-Boc-2-Butyl-piperazine is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-Butyl-piperazine typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected by introducing a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation: The protected piperazine is then alkylated with a butyl halide (e.g., butyl bromide) in the presence of a base like potassium carbonate (K2CO3) to introduce the butyl group at the second nitrogen atom.
Industrial Production Methods: Industrial production of ®-1-Boc-2-Butyl-piperazine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: ®-1-Boc-2-Butyl-piperazine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazines depending on the reagent used.
Mechanism of Action
The mechanism of action of ®-1-Boc-2-Butyl-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The butyl group contributes to the lipophilicity of the molecule, affecting its ability to cross biological membranes and reach its target sites. The exact pathways and molecular interactions depend on the specific application and target of the compound.
Comparison with Similar Compounds
®-1-Boc-2-Methyl-piperazine: Similar structure but with a methyl group instead of a butyl group.
®-1-Boc-2-Ethyl-piperazine: Similar structure but with an ethyl group instead of a butyl group.
®-1-Boc-2-Propyl-piperazine: Similar structure but with a propyl group instead of a butyl group.
Uniqueness: ®-1-Boc-2-Butyl-piperazine is unique due to the presence of the butyl group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. The butyl group increases the lipophilicity and steric bulk of the molecule, potentially enhancing its interactions with hydrophobic targets and affecting its pharmacokinetic profile.
Properties
IUPAC Name |
tert-butyl (2R)-2-butylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDUWJBVKOUGW-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CNCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1CNCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660010 |
Source
|
Record name | tert-Butyl (2R)-2-butylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212133-43-1 |
Source
|
Record name | tert-Butyl (2R)-2-butylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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